molecular formula C7H17ClN2O2S B1423709 [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride CAS No. 851308-25-3

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride

Cat. No. B1423709
M. Wt: 228.74 g/mol
InChI Key: NZFSEJDFGLXOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74008 . It is also known by its CAS number 851308-25-3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-7(6-8)3-5-9;/h7H,2-6,8H2,1H3;1H . This code provides a unique representation of the molecule’s structure. The compound consists of a piperidine ring with a methylsulfonyl group at the 1-position and a methanamine group at the 4-position .


Physical And Chemical Properties Analysis

“[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride” is a solid at room temperature . Its exact physical properties such as melting point, boiling point, and solubility are not specified in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various methods, including condensation reactions. For instance, in one study, it was synthesized by the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, using methylene dichloromethane as the solvent and triethylamine as the base (Girish et al., 2008).
  • Crystal Structure : X-ray crystallography has been used to investigate the structural details of similar compounds. The piperidine ring often exhibits a chair conformation, and the geometry around the sulfur atom can be tetrahedral or distorted tetrahedral (Girish et al., 2008).

Chemical Modification and Biological Activity

  • Chemical Modification for Biological Applications : The compound has been used as a starting material for the synthesis of various derivatives with potential biological activities. For example, derivatives have been synthesized for their effects on gastrointestinal motility, acting as serotonin 4 receptor agonists (Sonda et al., 2004).
  • Antimicrobial Activity : Some derivatives have shown antimicrobial activity against pathogens affecting plants like tomatoes. These compounds exhibit significant potent activities compared to standard drugs (Vinaya et al., 2009).

Potential Therapeutic Applications

  • Bone Disorder Treatment : A compound derived from “[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride” was identified as a potential treatment for bone disorders. It targets the Wnt beta-catenin cellular messaging system and has shown a dose-dependent increase in trabecular bone formation rate in animal models (Pelletier et al., 2009).
  • Antidepressant Activity : Novel derivatives have been designed as “biased agonists” of serotonin 5-HT1A receptors, showing high affinity and selectivity. They exhibited antidepressant-like activity in animal models, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The precautionary statements associated with this compound include avoiding contact with skin and eyes, and seeking medical advice if skin irritation or eye discomfort persists .

properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-7(6-8)3-5-9;/h7H,2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFSEJDFGLXOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 5
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 6
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.